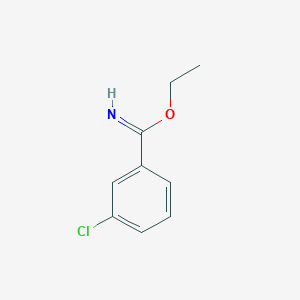

3-Chloro-benzimidic acid ethyl ester

Description

Significance and Research Context of Imidic Acid Esters in Chemical Literature

Imidic acid esters, or imidates, are a class of compounds recognized for their significant utility as versatile intermediates in organic synthesis. numberanalytics.com Their importance stems from the electrophilic nature of the imino carbon, which allows them to undergo a variety of nucleophilic addition reactions. wikipedia.org This reactivity makes them valuable precursors for the synthesis of a wide range of other functional groups and heterocyclic systems. rroij.com

The applications of imidates are diverse and impactful, spanning fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.com They are key building blocks for constructing more complex molecular architectures. For instance, the reaction of imidates with amines or ammonia (B1221849) provides a direct route to amidines, a functional group present in many biologically active molecules. wikipedia.orgnrochemistry.com Hydrolysis of imidates leads to the formation of esters, while their reaction with an excess of alcohol can produce orthoesters. wikipedia.orgnrochemistry.comsynarchive.com Furthermore, imidates are employed in the synthesis of various heterocycles, including pyrimidines, quinolines, triazoles, and triazines. rroij.com The general reactivity of imidates is summarized in the table below.

| Reactant | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | Ester | Hydrolysis wikipedia.orgnrochemistry.com |

| Ammonia or Amine (R-NH₂) | Amidine | Aminolysis wikipedia.orgnrochemistry.com |

| Excess Alcohol (R-OH) | Orthoester | Alcoholysis wikipedia.orgnrochemistry.com |

| Hydrogen Sulfide (H₂S) | Thionoester | Thiolysis wikipedia.orgnrochemistry.com |

Imidates are tautomers of amides, and the interconversion between these two forms is an important aspect of their chemistry. wikipedia.org While amides are generally more stable, the imidate form can be accessed and exploited for specific synthetic transformations. wikipedia.org

Overview of 3-Chloro-benzimidic Acid Ethyl Ester's Role as a Synthetic Precursor

3-Chloro-benzimidic acid ethyl ester serves as a precursor for introducing the 3-chlorobenzoyl moiety into various molecular structures. Its utility is derived from the inherent reactivity of the imidate functional group, which acts as a masked carboxylic acid derivative. As with other imidates, it is often generated and used in the form of its hydrochloride salt, known as a Pinner salt, which enhances the electrophilicity of the imino carbon. wikipedia.orgwikipedia.org

The primary role of 3-Chloro-benzimidic acid ethyl ester in synthesis is to act as an intermediate that can be converted into several other functional groups through nucleophilic acyl substitution-type reactions. wikipedia.orgnih.gov

Synthesis of Esters: Through hydrolysis with water, 3-Chloro-benzimidic acid ethyl ester is converted into the corresponding ester, ethyl 3-chlorobenzoate (B1228886). wikipedia.orgnrochemistry.com This reaction provides a method to form the ester functional group from a nitrile precursor via the imidate intermediate.

Synthesis of Amidines: Reaction with ammonia or primary/secondary amines yields 3-chloro-substituted benzamidines. nrochemistry.com This is a direct and efficient method for creating the amidine functional group, which is a common feature in medicinal chemistry.

Synthesis of Orthoesters: In the presence of excess ethanol (B145695) and an acid catalyst, it can be converted into 3-chlorobenzoic acid orthoester. wikipedia.orgnrochemistry.com Orthoesters are themselves useful synthetic intermediates and protecting groups.

The presence of the chloro-substituent on the benzene (B151609) ring makes this compound particularly useful for the synthesis of molecules where this specific substitution pattern is required for biological activity or as a handle for further chemical modification, such as cross-coupling reactions.

While specific data for 3-Chloro-benzimidic acid ethyl ester is not widely available, the properties of its hydrolysis product, ethyl 3-chlorobenzoate, are well-documented and provided below for reference.

| Property | Value |

|---|---|

| CAS Number | 1128-76-3 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 245.2°C at 760 mmHg |

| Density | 1.186 g/cm³ |

| Flash Point | 102.1°C |

Historical Development of Benzimidic Acid Ester Chemistry

The chemistry of benzimidic acid esters is fundamentally linked to the broader history of benzoic acid and the discovery of key synthetic methods. Benzoic acid itself was first described in the 16th century, with its structure being determined in 1832 by Justus von Liebig and Friedrich Wöhler. wikipedia.orgnewworldencyclopedia.org

The pivotal moment in the history of imidic acid ester synthesis occurred in 1877, when Adolf Pinner, along with his colleague Klein, first reported the acid-catalyzed reaction of a nitrile with an alcohol. numberanalytics.comwikipedia.orgnih.gov This reaction, now universally known as the Pinner reaction, involves treating a nitrile (like 3-chlorobenzonitrile) with an alcohol (such as ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride gas. numberanalytics.comnih.gov The product is a crystalline imino ester salt, referred to as a Pinner salt. wikipedia.orgsynarchive.com

Pinner's discovery was significant because it provided the first general and reliable method for synthesizing imidates. numberanalytics.comnih.gov These Pinner salts were found to be stable, isolable intermediates that could be subsequently converted into a variety of other compounds, including esters, amidines, and orthoesters, by reacting them with different nucleophiles. wikipedia.orgnrochemistry.com This two-step procedure, starting from nitriles to afford various carboxylic acid derivatives, established the foundation of imidate chemistry. synarchive.com While other methods, such as the base-catalyzed Nef synthesis (1895), were later developed, the Pinner reaction remains the most common and versatile route to imidic acid esters. rroij.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chlorobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYSSPVJNQBDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456143 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-64-5 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro Benzimidic Acid Ethyl Ester

Established Synthetic Routes to Imidic Acid Esters Relevant to 3-Chloro-benzimidic Acid Ethyl Ester

The formation of the imidate functional group is a cornerstone of synthetic organic chemistry, providing valuable intermediates for the synthesis of a variety of other compound classes including esters, amidines, and orthoesters. wikipedia.orgnumberanalytics.comsynarchive.com Several key strategies have been developed to construct the characteristic R-C(=NR')OR" structure of imidates.

Synthesis from Nitriles (e.g., Pinner Reaction and its Modifications)

The most prominent method for the synthesis of imidates from nitriles is the Pinner reaction, first reported by Adolf Pinner in 1877. wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org Typically, anhydrous hydrogen chloride is passed through a mixture of the nitrile and an alcohol, which leads to the formation of the corresponding imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.orgwikipedia.orgrroij.com

The mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. numberanalytics.comnih.gov The resulting intermediate then undergoes proton transfer to yield the imidate hydrochloride. nih.gov The reaction is generally carried out at low temperatures, such as 0 °C, in an anhydrous solvent like chloroform, ether, or benzene (B151609) to prevent the thermodynamically unstable imidate salt from eliminating to an amide and an alkyl chloride. wikipedia.orggoogle.com

While the acid-catalyzed Pinner reaction is widely used, base-catalyzed alternatives exist and can be complementary. wikipedia.org Electron-poor nitriles, which are more susceptible to attack by alkoxides, often give better results under basic conditions. wikipedia.org Lewis acids, such as trimethylsilyl (B98337) triflate, have also been employed to promote the Pinner reaction, allowing for the synthesis of carboxylic esters from nitriles and alcohols. nih.gov

Table 1: Key Features of the Pinner Reaction

| Feature | Description |

| Reactants | Nitrile, Alcohol |

| Reagent | Strong acid (typically anhydrous HCl) |

| Product | Imidate hydrochloride (Pinner salt) |

| Key Conditions | Anhydrous, low temperature |

| Mechanism | Acid-catalyzed nucleophilic addition |

Synthetic Pathways from Carboxylic Acids and Their Derivatives

While less direct than the Pinner reaction from nitriles, imidates can be synthesized from carboxylic acids and their derivatives. One approach involves the conversion of the carboxylic acid to a more reactive species. For instance, the reaction of carboxylic acids with amines can lead to amides, which can then be converted to imidates (see section 2.1.3). mdpi.comlibretexts.orgrsc.org

More directly, though less common for simple imidate synthesis, is the interception of reactive intermediates derived from carboxylic acids. For example, aryne-based multicomponent coupling reactions can generate a nitrilium intermediate that, when intercepted by an alcohol, yields an imidate. acs.org Another strategy involves the activation of carboxylic acids with reagents like tropone (B1200060) in the presence of oxalyl chloride, which can then react with an amine and subsequently an alcohol, although this is more commonly used for amide and ester synthesis. mdpi.com

Routes via Amides and Intramolecular Cyclization Approaches

Amides are versatile precursors for the synthesis of imidates. A common method is the O-alkylation of amides. rroij.comorganic-chemistry.org This can be achieved using various alkylating agents such as dimethyl sulfate, diazomethane, or trialkyloxonium tetrafluoroborates (Meerwein's reagent), often in the presence of a hindered base. rroij.com The regioselectivity between N- and O-alkylation can be an issue, with O-alkylation being favored under specific conditions. rroij.com

Amides can also be converted to imidoyl chlorides by treatment with reagents like phosphorus pentachloride. researchgate.net These imidoyl chlorides are reactive intermediates that can be subsequently reacted with an alcohol or alkoxide to furnish the desired imidate.

Intramolecular cyclization reactions involving amides can also lead to cyclic imidates. For example, radical-mediated intramolecular β-C(sp³)–H amidation of O-alkyl trichloro- or arylimidates can produce oxazolines, which are a class of cyclic imidates. rsc.org These reactions offer a powerful method for the C–H functionalization of alcohols. rsc.org

Formation from N-Silylimines and Acid Chlorides

A method for the formation of related N-acyl imidates involves the reaction of N-silylamides with acid chlorides. Initially, the nucleophilic addition of a metal silylamide, such as LiN(SiMe₃)₂, to an acid chloride forms a tetrahedral intermediate. nih.gov This intermediate can then proceed to form a key silylamide intermediate which, depending on the reaction conditions, can lead to the formation of imides. nih.gov While this specific reference details imide formation, the manipulation of related silicon-containing nitrogen compounds in the presence of acylating agents represents a potential, though less conventional, route to imidate structures.

Thermal Dehydromethoxylation of N,O-Acetals

N,O-acetals can serve as precursors to N-acylimines, which are structurally related to imidates. The thermolysis of an N,O-acetal can generate an N-acyl-1-azahexatriene species, which can undergo further reactions. researchgate.net While this method is highlighted for generating N-acylimine intermediates for subsequent reactions like biomimetic Mannich macrocyclization, it demonstrates a transformation of an N,O-acetal that could potentially be adapted for imidate synthesis under different conditions. researchgate.net

Specific Synthesis of 3-Chloro-benzimidic Acid Ethyl Ester and its Hydrochloride Salt

The synthesis of 3-chloro-benzimidic acid ethyl ester and its hydrochloride salt is most directly achieved via the Pinner reaction, utilizing 3-chlorobenzonitrile (B1581422) and ethanol (B145695) as the starting materials.

The reaction involves dissolving 3-chlorobenzonitrile in an excess of anhydrous ethanol. The solution is cooled, typically to 0 °C, and dry hydrogen chloride gas is bubbled through the mixture. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The 3-chloro-benzimidic acid ethyl ester hydrochloride precipitates from the reaction mixture as a crystalline solid (Pinner salt). This salt can be isolated by filtration.

The free base, 3-chloro-benzimidic acid ethyl ester, can be obtained by treating the hydrochloride salt with a suitable base to neutralize the acid.

Table 2: Synthetic Protocol for 3-Chloro-benzimidic Acid Ethyl Ester Hydrochloride

| Step | Procedure |

| 1. Reactant Preparation | A solution of 3-chlorobenzonitrile in anhydrous ethanol is prepared. |

| 2. Reaction | The solution is cooled to 0 °C and saturated with dry hydrogen chloride gas. |

| 3. Product Formation | The reaction mixture is allowed to stand at a low temperature, during which time the product, 3-chloro-benzimidic acid ethyl ester hydrochloride, precipitates. |

| 4. Isolation | The crystalline product is collected by filtration and washed with an anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials. |

| 5. Drying | The isolated salt is dried under vacuum. |

Direct Preparative Methods and Optimization Studies

The primary and most direct method for the synthesis of 3-Chloro-benzimidic acid ethyl ester is the Pinner reaction. wikipedia.org This classic organic reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com Subsequent neutralization of this salt yields the desired imidic ester.

In the specific case of 3-Chloro-benzimidic acid ethyl ester, the reaction involves treating 3-chlorobenzonitrile with anhydrous ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. wikipedia.org The reaction mechanism begins with the protonation of the nitrile by the acid catalyst, which increases its electrophilicity. numberanalytics.com The alcohol then acts as a nucleophile, attacking the protonated nitrile to form a tetrahedral intermediate. numberanalytics.com This is followed by proton transfer to yield the imidate hydrochloride salt. nih.gov

Optimization of the Pinner reaction is crucial for achieving high yields and purity. numberanalytics.com Key factors that influence the reaction rate and yield include the choice of catalyst, solvent, and temperature. numberanalytics.comnumberanalytics.com While strong protic acids like HCl and sulfuric acid are traditional catalysts, Lewis acids have also been employed to promote the reaction. numberanalytics.combeilstein-journals.org For instance, studies have shown that trimethylsilyl triflate can be an effective Lewis acid for this transformation. beilstein-journals.org The reaction temperature is also a critical parameter; low temperatures are often preferred to minimize the formation of byproducts. wikipedia.org

The following table provides a general overview of how different parameters can be optimized in a Pinner-type reaction.

| Parameter | Optimization Strategy | Rationale |

| Catalyst | Screening of both Brønsted and Lewis acids. | The choice of acid can significantly impact reaction rate and selectivity. numberanalytics.com |

| Solvent | Using the alcohol reactant as the solvent or employing inert solvents like dichloromethane. | Solvent choice affects reactant solubility and the stability of intermediates. numberanalytics.com |

| Temperature | Typically low temperatures (0-5 °C) are used initially, followed by room temperature. | Careful temperature control helps to minimize side reactions. wikipedia.orgnumberanalytics.com |

| Reactant Ratio | An excess of the alcohol is often used. | This can help to drive the equilibrium towards the product side. |

Synthesis through Precursor Halogenation and Esterification Strategies

One common strategy begins with a carboxylic acid or its derivative, such as an amide. For instance, 3-chlorobenzoic acid can be converted into its corresponding amide, 3-chlorobenzamide (B146230). The amide can then be transformed into the imidic ester. A classic method for this conversion is to first convert the amide to an imidoyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting imidoyl chloride is then reacted with ethanol to yield the desired 3-Chloro-benzimidic acid ethyl ester.

Another approach involves the direct O-alkylation of the amide. This can be achieved by treating 3-chlorobenzamide with a powerful alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt), in an inert solvent.

The halogenation step can, in principle, be performed on a precursor molecule that does not yet contain the chlorine atom. However, directing the chlorination to the meta position of the benzene ring can be challenging and may lead to a mixture of isomers, making this a less direct and potentially lower-yielding strategy for this specific compound.

Esterification is a key step in many of these precursor-based strategies. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method. deakin.edu.au More advanced esterification techniques might be employed depending on the specific precursor and desired reaction conditions.

Green Chemistry Approaches in Imidic Ester Synthesis

In line with the growing importance of sustainable chemical processes, green chemistry principles are being increasingly applied to the synthesis of imidic esters. These approaches aim to reduce the environmental impact of chemical synthesis by minimizing waste, using less hazardous substances, and improving energy efficiency. ucl.ac.uk

Development of Solvent-Free Methodologies

A key focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to air pollution. semanticscholar.org Solvent-free synthesis offers a significant advantage in this regard. researchgate.net For the synthesis of imidic esters, solvent-free conditions can be achieved by reacting the nitrile and alcohol directly, often in the presence of a solid catalyst. semanticscholar.org This not only reduces waste but can also lead to higher reaction rates due to the increased concentration of the reactants.

Microwave and Ultrasound Irradiation Techniques in Synthesis

Microwave and ultrasound irradiation are non-conventional energy sources that can significantly accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. nih.govnumberanalytics.com

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. dergipark.org.tr This rapid and efficient heating can dramatically reduce the time required for the Pinner reaction. researchgate.netdergipark.org.trorganic-chemistry.org For the synthesis of 3-Chloro-benzimidic acid ethyl ester, a mixture of 3-chlorobenzonitrile, ethanol, and a suitable catalyst could be subjected to microwave irradiation for a short period to achieve a high conversion to the desired product. nih.gov

The following table summarizes the key advantages of these green chemistry techniques:

| Technique | Key Advantages |

| Solvent-Free Synthesis | Reduced waste, simplified work-up, increased reactant concentration. semanticscholar.org |

| Reusable Catalysts | Minimized waste, lower cost, easier product separation. cornell.edu |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved energy efficiency. dergipark.org.tr |

| Ultrasound Irradiation | Enhanced reaction rates, improved mass transfer, can enable reactions at lower bulk temperatures. nih.govyoutube.com |

Reactivity and Reaction Mechanisms of 3 Chloro Benzimidic Acid Ethyl Ester

Nucleophilic Reactivity of the Imidic Ester Moiety

The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidic ester group confers nucleophilic character to the molecule. This allows it to react with a range of electrophilic reagents, leading to the formation of new nitrogen-carbon and nitrogen-acyl bonds.

Ethyl benzimidates react with highly electrophilic acylating agents like carboxylic acid chlorides and anhydrides. The reaction proceeds via nucleophilic attack of the imino nitrogen onto the carbonyl carbon of the acylating agent. This process, typically conducted in the presence of a non-nucleophilic base to neutralize the acid byproduct, results in the formation of N-acyl imidates. rroij.com

The general mechanism involves the initial attack of the nitrogen lone pair on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride from an acyl chloride or a carboxylate from an anhydride) yields the final N-acylated product. youtube.comlibretexts.org

Table 1: General Reaction of Ethyl Benzimidates with Acylating Agents

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| Ethyl Benzimidate | Acyl Chloride (R-COCl) | Anhydrous solvent, Base (e.g., Pyridine) | N-Acyl Imidate |

| Ethyl Benzimidate | Acid Anhydride (R-CO)₂O | Anhydrous solvent, Base (e.g., Pyridine) | N-Acyl Imidate |

One of the most characteristic reactions of imidic esters is their condensation with primary amines and hydrazines. These reactions provide a direct route to amidines and amidrazones, respectively. Imidic esters, often generated in situ or used as their stable hydrochloride salts (Pinner salts), serve as effective precursors. wikipedia.orgnrochemistry.com

The reaction with a primary amine involves the nucleophilic addition of the amine to the electrophilic imino carbon of the imidate. This is followed by the elimination of a molecule of ethanol (B145695), driven by the formation of the stable amidine functional group. nrochemistry.com A similar mechanism operates in the reaction with hydrazine (B178648) and its derivatives, yielding the corresponding amidrazones.

Table 2: Condensation Reactions of Ethyl Benzimidate

| Reactant 1 | Reactant 2 | Product Type | Byproduct |

| 3-Chloro-benzimidic acid ethyl ester | Primary Amine (R-NH₂) | N-Substituted 3-Chlorobenzamidine | Ethanol |

| 3-Chloro-benzimidic acid ethyl ester | Hydrazine (NH₂-NH₂) | 3-Chlorobenzamidrazone | Ethanol |

The carbon-nitrogen double bond of the imidic ester moiety can participate in pericyclic reactions, including cycloadditions. While less common than for simple imines, ethyl benzimidates can be employed in the synthesis of complex heterocyclic structures through these pathways.

For instance, ethyl benzimidate has been used in rhodium(III)-catalyzed reactions with diazo compounds to synthesize isoquinolines. The proposed mechanism involves a carbene insertion followed by a 6π-electrocyclization, a thermally allowed pericyclic process akin to a [4+2] cycloaddition, which demonstrates the potential of the imidate group to act as a component in ring-forming reactions. snnu.edu.cn The ability of imine-containing systems to undergo cycloadditions is a fundamental principle in heterocyclic synthesis. nih.govlibretexts.org

Electrophilic Behavior and Related Ring-Opening Processes

While the nitrogen atom provides a center of nucleophilicity, the imino carbon atom is electrophilic, particularly when the nitrogen is protonated or coordinated to a Lewis acid. This electrophilicity is the basis for transformations leading to carbonyl compounds and for its use in constructing heterocyclic rings that may subsequently undergo ring-opening.

Imidic esters can be hydrolyzed to either esters or amides depending on the reaction conditions. While hydrolysis under many conditions favors the formation of an ester and ammonia (B1221849), the formation of an amide can be achieved from the corresponding protonated imidate, known as a benzimidatium ion. cdnsciencepub.com

Under strongly acidic conditions, water acts as a nucleophile and attacks the electrophilic carbon of the protonated imidate. This forms a tetrahedral intermediate which can then eliminate a molecule of alcohol (in this case, ethanol) to yield the corresponding amide. cdnsciencepub.com This transformation is effectively the reverse of amide formation from an amine and an ester, but it proceeds through the imidate intermediate. This pathway is a key aspect of the hydrolysis mechanism for amides in strong acid, where the imidate can be an intermediate species. chemguide.co.ukmasterorganicchemistry.com

Ethyl benzimidates are valuable building blocks for the synthesis of nitrogen-containing heterocycles. For example, they can undergo rhodium-catalyzed annulation reactions to form isoquinazolones. thieme-connect.com Once incorporated into a cyclic structure, these derivatized heterocycles can undergo subsequent ring-opening reactions, providing access to complex, functionalized linear molecules.

The specific conditions for ring-opening depend on the nature of the heterocycle formed. Strained rings, such as those derived from aziridines, or rings activated by specific functional groups can be opened by nucleophilic or electrophilic attack. researchgate.netmdpi.com For example, a heterocyclic system synthesized from 3-chloro-benzimidic acid ethyl ester could potentially be opened by nucleophiles, cleaving a carbon-nitrogen bond within the ring to reveal new functional groups, a strategy often employed in the synthesis of complex natural products. researchgate.net

Halogen-Directed Reactivity and Aromatic Substitution in the Benzene (B151609) Ring

The presence of a chlorine atom at the meta position to the ethyl ester group significantly impacts the regioselectivity of electrophilic aromatic substitution reactions and provides a reactive handle for cross-coupling reactions.

Influence of the Chlorine Substituent on Ortho/Para Directing Effects

In the context of electrophilic aromatic substitution, substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. The chlorine atom is a classic example of a substituent that exhibits a dual electronic nature. wikipedia.orgmasterorganicchemistry.com

The interplay between these two opposing effects determines the directing nature of the chlorine substituent. While the strong inductive effect deactivates the entire ring, making the reaction slower than that of benzene, the resonance effect preferentially stabilizes the cationic intermediates (arenium ions) formed during ortho and para attack. wikipedia.orgresearchgate.net This stabilization arises from an additional resonance structure where the positive charge is delocalized onto the chlorine atom. Consequently, although the ring is deactivated, electrophilic substitution is directed to the positions ortho and para to the chlorine atom. wikipedia.orgmasterorganicchemistry.comresearchgate.netatlanchimpharma.com

In ethyl 3-chlorobenzoate (B1228886), the ethyl ester group is a meta-directing deactivator. Therefore, the positions for electrophilic attack are influenced by both substituents. The chlorine at C3 directs incoming electrophiles to C2 (ortho), C4 (ortho), and C6 (para). The ester group at C1 directs to C3 and C5 (meta). The directing effects are therefore reinforcing at the C5 position (meta to the ester and ortho to the chlorine) and the C4 position (ortho to the chlorine). Steric hindrance may influence the relative yields of the different isomers.

Cross-Coupling Reactions at the Halogenated Position (e.g., Palladium-Catalyzed)

The carbon-chlorine bond in ethyl 3-chlorobenzoate serves as a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst systems have enabled their efficient use in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For ethyl 3-chlorobenzoate, a Suzuki-Miyaura coupling would enable the formation of a new carbon-carbon bond at the C3 position, leading to the synthesis of biaryl compounds or arylated alkenes and alkanes. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Applying this to ethyl 3-chlorobenzoate would allow for the introduction of a vinyl group at the C3 position. The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. For ethyl 3-chlorobenzoate, this would result in the formation of an arylated alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. Ethyl 3-chlorobenzoate can be coupled with a wide range of primary and secondary amines to produce the corresponding N-aryl amines. The development of specialized phosphine (B1218219) ligands has been crucial for the efficient coupling of aryl chlorides. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | 3-Aryl/Alkyl-ethyl benzoate (B1203000) |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | C-C | 3-Vinyl-ethyl benzoate derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | 3-Alkynyl-ethyl benzoate |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | 3-Amino-ethyl benzoate derivative |

Mechanistic Studies of Key Transformation Pathways

The understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For ethyl 3-chlorobenzoate, mechanistic studies would focus on elucidating the intermediates, transition states, and energy profiles of its characteristic reactions.

Elucidation of Reaction Intermediates and Transition States

Detailed mechanistic investigations, often employing a combination of experimental techniques (such as spectroscopy and trapping experiments) and computational modeling, are necessary to identify key intermediates and transition states.

In electrophilic aromatic substitution , the key intermediate is the arenium ion (or sigma complex), a carbocation stabilized by resonance. For substitution on ethyl 3-chlorobenzoate, the relative stabilities of the possible arenium ions determine the product distribution. Computational studies can provide valuable insights into the energies of these intermediates and the transition states leading to their formation.

For palladium-catalyzed cross-coupling reactions , the catalytic cycle involves several key intermediates. For example, in the Suzuki-Miyaura reaction, these include the Pd(0) catalyst, the oxidative addition product (an aryl-Pd(II)-halide complex), the transmetalation intermediate, and the final aryl-Pd(II)-R complex that undergoes reductive elimination. Spectroscopic techniques like NMR can sometimes be used to observe these intermediates directly or indirectly. The nature of the ligands on the palladium center plays a critical role in stabilizing these intermediates and facilitating the elementary steps of the catalytic cycle.

Kinetic and Thermodynamic Investigations of Reaction Profiles

Kinetic studies provide information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and the presence of a catalyst. Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction and the position of equilibrium.

For the reactions of ethyl 3-chlorobenzoate, kinetic investigations can help to determine the rate-determining step of a particular transformation. For instance, in many palladium-catalyzed cross-coupling reactions of aryl chlorides, the oxidative addition step is often rate-limiting due to the strength of the C-Cl bond.

Thermodynamic data, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be obtained from temperature-dependent kinetic studies (Arrhenius and Eyring plots). These parameters provide deeper insight into the nature of the transition state. For example, a large negative entropy of activation is often indicative of a highly ordered transition state, which is common in bimolecular reactions. While specific kinetic and thermodynamic data for many reactions of ethyl 3-chlorobenzoate are not extensively reported in the literature, data from analogous systems, such as the hydrolysis of other substituted ethyl benzoates, can provide valuable comparative insights.

| Reaction Type | Key Intermediate | Typical Rate-Determining Step | Factors Influencing Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | Formation of the arenium ion | Nature of the electrophile, electronic effects of substituents |

| Palladium-Catalyzed Cross-Coupling | Aryl-Pd(II) complexes | Oxidative addition (for aryl chlorides) | Palladium catalyst, ligands, base, solvent, nature of coupling partner |

Applications of 3 Chloro Benzimidic Acid Ethyl Ester in Heterocyclic Synthesis

Synthesis of Imidazolone (B8795221) Derivatives

The reaction of benzimidic acid esters with amino acid esters is a known method for the synthesis of imidazolin-5-one structures. This transformation is a key step in the synthesis of certain pharmaceutical compounds, such as the antihypertensive drug Irbesartan, where an imidate is condensed with an amino acid ester to form the core imidazolinone ring nih.gov. This general principle can be applied to the specific reaction between 3-Chloro-benzimidic acid ethyl ester and glycine (B1666218) esters.

The synthesis of imidazolone derivatives from 3-Chloro-benzimidic acid ethyl ester commences with a cyclocondensation reaction with glycine esters or their derivatives nih.gov. In this process, the amino group of the glycine ester acts as a nucleophile, attacking the electrophilic carbon atom of the imidate. This is typically followed by an intramolecular cyclization.

The general reaction can be summarized as follows:

Nucleophilic Attack: The primary amine of the glycine ester attacks the imidate carbon of 3-Chloro-benzimidic acid ethyl ester.

Intermediate Formation: This initial attack forms a tetrahedral intermediate.

Elimination: The intermediate eliminates ethanol (B145695) to form an N-acylated amidine.

Intramolecular Cyclization: The ester group of the glycine moiety then undergoes an intramolecular reaction with the newly formed amidine, leading to the closure of the five-membered ring.

Final Product: After the elimination of a second molecule of ethanol, the imidazolone ring is formed.

The reaction conditions for this type of condensation often involve heating the reactants in a suitable solvent, sometimes with the addition of a catalytic amount of acid nih.gov.

Table 1: Reactants for Imidazolone Synthesis

| Reactant | Role |

|---|---|

| 3-Chloro-benzimidic acid ethyl ester | Electrophilic precursor |

| Glycine ethyl ester | Nucleophilic agent |

| Acetic Acid (catalyst) | Facilitates reaction |

The cyclocondensation reaction between 3-Chloro-benzimidic acid ethyl ester and glycine esters leads to the formation of substituted imidazolones. Specifically, this pathway yields 2-(3-chlorophenyl) substituted imidazolin-5-ones. Depending on the substitution pattern of the glycine derivative and the reaction conditions, different isomers such as 2-imidazolin-5-ones and 4(5H)-imidazolones can be synthesized.

The structure of the final product is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. The substituent from the benzimidic acid ester (the 3-chlorophenyl group) is located at the 2-position of the imidazolone ring.

Table 2: Key Imidazolone Structures

| Compound Type | General Structure |

|---|---|

| 2-Imidazolin-5-one | A five-membered ring with a double bond between N-1 and C-2, and a carbonyl at C-5. |

Detailed research findings on the specific yields and reaction conditions for the synthesis using 3-Chloro-benzimidic acid ethyl ester are dependent on specific literature sources which were not found in the conducted searches. However, the general synthetic route is well-established for analogous compounds nih.gov.

Utilization as a Versatile Synthetic Intermediate

Ethyl 3-chlorobenzimidate, an imino ether, serves as a highly reactive and versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its utility stems from the electrophilic nature of the imidate carbon and the presence of a good leaving group (the ethoxy group), which facilitates nucleophilic substitution and cyclization reactions. The 3-chloro substituent on the benzene (B151609) ring can also influence the reactivity of the molecule and provides a site for further functionalization in the final products.

The synthesis of this intermediate is typically achieved through the Pinner reaction, which involves the acid-catalyzed reaction of 3-chlorobenzonitrile (B1581422) with anhydrous ethanol. The resulting imidate, often in the form of its hydrochloride salt (a Pinner salt), is generally not isolated but used in situ due to its reactivity.

Introduction of Chloro-benzimidate Moieties into Complex Molecules

While direct studies detailing the introduction of intact chloro-benzimidate moieties into large, complex molecules are not extensively documented, the reactivity of the imidate functional group is well-established for constructing key structural units. The primary application lies in its conversion to other functional groups that are then incorporated into larger molecular frameworks. For instance, the reaction of ethyl benzimidates with amines is a classical method for the synthesis of amidines. This transformation is crucial in medicinal chemistry as the amidine group is a common feature in many biologically active compounds.

The general versatility of imidates as synthetic intermediates is widely recognized. They can be transformed into a variety of other functional groups, making them valuable precursors in multi-step syntheses.

| Reactant | Product | Significance of Transformation |

| Amines | Amidines | Formation of a key functional group in many pharmaceutical compounds. |

| Water | Esters | Hydrolysis of the imidate to the corresponding ester. |

| Hydrogen Sulfide | Thionoesters | Introduction of a sulfur atom in place of the imidate oxygen. |

| Excess Alcohol | Orthoesters | Formation of a protected carboxylic acid derivative. |

Building Block for Advanced Organic Molecular Scaffolds

In the context of organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Ethyl 3-chlorobenzimidate fits this description due to its inherent reactivity and the presence of multiple functionalizable sites. It provides a pre-functionalized aromatic ring and a reactive imidate group, which can be used to construct various heterocyclic systems that form the core of advanced molecular scaffolds.

The application of imidates in the synthesis of nitrogen-containing heterocycles is a prime example of their utility as building blocks. For instance, imidates are known to react with binucleophilic reagents to form five- and six-membered heterocyclic rings.

One of the key applications of benzimidates is in the synthesis of pyrimidines and triazines, which are foundational scaffolds in numerous biologically active molecules. The general strategy involves the condensation of the imidate with a three-atom component that can cyclize to form the heterocyclic ring. The 3-chloro substituent remains on the phenyl ring, providing a handle for further synthetic modifications, which is a desirable feature in the development of new chemical entities.

| Heterocyclic System | General Synthetic Approach | Potential Application of Scaffold |

| Pyrimidines | Condensation with a three-carbon, 1,3-bifunctional compound. | Core structure in nucleic acids and numerous pharmaceuticals. |

| Triazines | Reaction with compounds containing adjacent nitrogen atoms, such as hydrazines or amidrazones. | Used in herbicides, dyes, and as scaffolds in medicinal chemistry. |

| Isoquinazolones | Rhodium-catalyzed C-H functionalization and annulation. | Possess optoelectronic properties and are found in bioactive molecules. |

The versatility of 3-chloro-benzimidic acid ethyl ester as a building block is further enhanced by the potential for cross-coupling reactions at the chloro-position, allowing for the creation of diverse libraries of compounds for drug discovery and materials science.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro Benzimidic Acid Ethyl Ester and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of 3-Chloro-benzimidic acid ethyl ester is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-chlorophenyl group and the protons of the ethyl ester moiety. The electron-withdrawing nature of the chlorine atom and the imidate group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region, typically between δ 7.0 and 8.0 ppm.

The four aromatic protons will display a complex splitting pattern due to their different chemical environments and spin-spin coupling. The proton at the C2 position is expected to be a singlet or a narrow triplet, while the protons at C4, C5, and C6 will show doublet of doublets or triplet patterns.

The ethyl group will present a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being adjacent to the oxygen atom, will be deshielded and are expected to resonate at approximately δ 4.0-4.5 ppm. The methyl protons will appear more upfield, around δ 1.2-1.5 ppm. The imino proton (N-H) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Chloro-benzimidic Acid Ethyl Ester

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H (C2) | ~7.8-8.0 | s or t |

| Aromatic-H (C4, C5, C6) | ~7.2-7.6 | m |

| -O-CH₂- | ~4.0-4.5 | q |

| -CH₃ | ~1.2-1.5 | t |

| N-H | Variable | br s |

Carbon-13 NMR Spectroscopic Analysis and Multiplicity

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The imidate carbon (C=N) is a key feature and is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will show signals in the typical aromatic region of δ 120-150 ppm. The carbon atom bonded to the chlorine (C3) will be deshielded, and its exact chemical shift will be influenced by the substituent effect. The remaining aromatic carbons will have distinct signals based on their position relative to the chloro and imidate groups.

The ethyl group carbons will be observed in the upfield region. The methylene carbon (-O-C H₂-) is expected at approximately δ 60-65 ppm, while the methyl carbon (-C H₃) will be found at around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-benzimidic Acid Ethyl Ester

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | ~160-170 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | ~125-132 |

| Aromatic C (quaternary) | ~135-140 |

| -O-CH₂- | ~60-65 |

| -CH₃ | ~14-16 |

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the coupled aromatic protons, confirming their relative positions on the benzene (B151609) ring. Similarly, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the ethyl group protons would correlate with the methylene and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons of the ethyl group would be expected to show a correlation to the imidate carbon (C=N), and the aromatic protons would show correlations to neighboring carbons, including the quaternary carbon attached to the imidate group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of 3-Chloro-benzimidic acid ethyl ester. This allows for the determination of its elemental formula, C₉H₁₀ClNO, with high accuracy, confirming the identity of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and its (M+2)⁺ peak, with an intensity ratio of approximately 3:1.

Fragmentation Pattern Analysis for Structural Insights

In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation of 3-Chloro-benzimidic acid ethyl ester would likely proceed through several key pathways.

A common fragmentation for esters is the loss of the ethoxy group (-OCH₂CH₃), which would result in a prominent peak corresponding to the [M - 45]⁺ ion. Another likely fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement, if sterically feasible, or the loss of an ethyl radical.

The aromatic portion of the molecule can also fragment. The loss of a chlorine atom would result in a [M - 35]⁺ peak. Subsequent fragmentation of the benzonitrile-like cation could lead to the loss of HCN, a characteristic fragmentation for aromatic nitrogen-containing rings. The fragmentation of the 3-chlorobenzoyl cation, if formed, would likely lead to a phenyl cation. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for 3-Chloro-benzimidic Acid Ethyl Ester

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| [M - C₂H₄]⁺ | Loss of ethylene |

| [M - Cl]⁺ | Loss of chlorine radical |

| [C₇H₄ClN]⁺ | 3-chlorobenzonitrile (B1581422) cation |

| [C₇H₅O]⁺ | Benzoyl cation (from rearrangement) |

| [C₆H₄Cl]⁺ | Chlorophenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Chloro-benzimidic acid ethyl ester is expected to exhibit several characteristic absorption bands corresponding to its key functional groups: the C=N imine, the C-O-C ester linkage, the aromatic ring, and the C-Cl bond.

The C=N stretching vibration in imines and related compounds typically appears in the region of 1690-1640 cm⁻¹. For aromatic imino esters, this band is expected to be strong and sharp. The precise frequency can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of an electron-withdrawing chlorine atom at the meta position would likely shift this absorption to a slightly higher wavenumber compared to an unsubstituted benzimidic acid ester.

The ester functional group will give rise to two prominent C-O stretching bands. semanticscholar.org The C(=O)-O stretching vibration is typically found in the 1300-1200 cm⁻¹ region, while the O-C-C (ethyl) stretching appears between 1150-1000 cm⁻¹. docbrown.info These bands are generally strong and provide a clear indication of the ester moiety.

The aromatic ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. msu.edu The substitution pattern on the benzene ring (1,3-disubstitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a moderate to strong absorption in the fingerprint region, typically between 750 and 550 cm⁻¹.

A summary of the anticipated IR absorption bands for 3-Chloro-benzimidic acid ethyl ester is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-CH₃ | 2980-2850 | Medium |

| C=N Stretch (Imine) | C=N | 1670-1640 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium |

| C-O Stretch (Ester, C(=O)-O) | C-O-C | 1300-1200 | Strong |

| C-O Stretch (Ester, O-C-C) | C-O-C | 1150-1000 | Strong |

| C-Cl Stretch | Ar-Cl | 750-550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The chromophores in 3-Chloro-benzimidic acid ethyl ester are the chlorophenyl group and the C=N imine double bond, which are in conjugation. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.

The benzene ring and its derivatives typically exhibit two main absorption bands in the UV region. The more intense band, corresponding to the primary π → π* transition (E2-band), is usually observed around 200-220 nm. The second, less intense band (B-band), arising from a different π → π* transition, appears at longer wavelengths, typically around 250-280 nm. researchgate.net The presence of the chlorine atom and the imidate group as substituents on the benzene ring will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

The C=N group of the imine contains a lone pair of electrons on the nitrogen atom, allowing for a weak n → π* transition. This transition is expected to appear at a longer wavelength, potentially in the near-UV region (around 300-350 nm), but with a much lower molar absorptivity compared to the π → π* transitions. The conjugation between the aromatic ring and the C=N double bond will influence the energy of these transitions.

The expected UV-Vis absorption data for 3-Chloro-benzimidic acid ethyl ester in a non-polar solvent is summarized below.

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | Conjugated Aromatic System (Ar-C=N) | 210-230 | High |

| π → π* (B-band) | Conjugated Aromatic System (Ar-C=N) | 260-290 | Moderate |

| n → π* | C=N Imine | 300-340 | Low |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

In the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate, the molecule adopts a largely planar conformation. eurjchem.com The dihedral angle between the 3-chlorophenyl ring and the amide plane is a key conformational parameter. It is reasonable to expect that in 3-Chloro-benzimidic acid ethyl ester, the 3-chlorophenyl ring and the C=N-O plane will also tend towards planarity to maximize π-system conjugation. However, steric hindrance from the ethyl group might lead to a slight twist.

The solid-state packing will likely be governed by a combination of van der Waals forces and weak C-H···N or C-H···O hydrogen bonds. The presence of the chlorine atom could also lead to halogen bonding interactions (C-Cl···N or C-Cl···O), which can play a significant role in directing the crystal packing.

The table below presents the crystallographic data for ethyl 4-(3-chlorobenzamido)benzoate as a model for the anticipated structural features of 3-Chloro-benzimidic acid ethyl ester. eurjchem.com

| Parameter | Value for Ethyl 4-(3-chlorobenzamido)benzoate eurjchem.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.2941(15) |

| b (Å) | 8.157(2) |

| c (Å) | 16.238(4) |

| α (°) | 82.682(6) |

| β (°) | 84.481(6) |

| γ (°) | 80.100(6) |

| Volume (ų) | 683.2(3) |

| Z | 2 |

The analysis of this related structure suggests that 3-Chloro-benzimidic acid ethyl ester would likely crystallize in a centrosymmetric space group and exhibit a packing arrangement influenced by weak intermolecular interactions, with a molecular conformation that balances electronic conjugation and steric effects.

Computational Chemistry and Theoretical Investigations of 3 Chloro Benzimidic Acid Ethyl Ester

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 3-Chloro-benzimidic acid ethyl ester, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to model its behavior at the atomic level.

Electronic Structure, Charge Distribution, and Electrostatic Potential Maps

The electronic structure of 3-Chloro-benzimidic acid ethyl ester is dictated by the arrangement of its constituent atoms and the distribution of electrons. The presence of the chlorine atom, the imidic acid ethyl ester group, and the benzene (B151609) ring creates a unique electronic environment.

Charge Distribution: The electronegative chlorine and nitrogen atoms, along with the oxygen atom in the ester group, are expected to draw electron density, resulting in a non-uniform charge distribution across the molecule. This can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis. In related molecules like 4-chloro-3-ethylphenol, atomic charge calculations show distinct positive and negative centers. researchgate.net For 3-Chloro-benzimidic acid ethyl ester, the carbon atom attached to the chlorine would exhibit a partial positive charge, while the chlorine, nitrogen, and oxygen atoms would carry partial negative charges.

Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For analogous aromatic compounds, MEP maps reveal that regions of negative potential (typically colored red or yellow) are localized around electronegative atoms, indicating susceptibility to electrophilic attack. researchgate.net Conversely, areas of positive potential (blue) highlight regions prone to nucleophilic attack. In 3-Chloro-benzimidic acid ethyl ester, the regions around the nitrogen and oxygen atoms of the imidic acid ethyl ester group are expected to be the most electron-rich, while the hydrogen atoms of the benzene ring and the ethyl group will be electron-deficient.

A hypothetical representation of the charge distribution is presented in the table below, based on general principles and data from similar molecules.

| Atom/Group | Expected Partial Charge |

| Chlorine | Negative |

| Nitrogen | Negative |

| Oxygen | Negative |

| Carbonyl Carbon | Positive |

| Benzene Ring Carbons | Varied (influenced by substituents) |

| Ethyl Group Hydrogens | Positive |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). youtube.com For substituted aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, and its energy is influenced by the nature of the substituents. rsc.org The LUMO is typically a π*-antibonding orbital. In 3-Chloro-benzimidic acid ethyl ester, the electron-withdrawing nature of the chlorine atom and the imidic acid ethyl ester group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.

Reactivity Prediction: A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The specific energies of the HOMO and LUMO can be calculated using quantum chemical methods. For instance, in a study on 3-chlorobenzoic acid, the HOMO and LUMO energies were calculated to understand its electronic properties. researchgate.net By analogy, similar calculations for 3-Chloro-benzimidic acid ethyl ester would provide valuable predictions about its behavior in chemical reactions. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a central concept in FMO theory for predicting reaction outcomes. youtube.com

The following table provides hypothetical HOMO and LUMO energy values for 3-Chloro-benzimidic acid ethyl ester, based on trends observed in similar molecules.

| Molecular Orbital | Hypothetical Energy (eV) | Role in Reactivity |

| HOMO | -7.5 | Electron Donation |

| LUMO | -1.2 | Electron Acceptance |

| HOMO-LUMO Gap | 6.3 | Indicator of Kinetic Stability |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.net

Calculated Frequencies: Theoretical vibrational frequencies can be calculated for the optimized geometry of 3-Chloro-benzimidic acid ethyl ester. mdpi.com These calculated frequencies are often scaled to better match experimental values. researchgate.net Studies on related molecules like para-chlorobenzoic acid have shown good agreement between calculated and experimental vibrational spectra. core.ac.uk

Spectroscopic Correlation: The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms. For 3-Chloro-benzimidic acid ethyl ester, characteristic vibrational frequencies would be expected for the C-Cl stretching, C=N stretching of the imidic group, C-O stretching of the ester, and various modes associated with the benzene ring and the ethyl group. For example, C-Cl stretching frequencies are typically observed in the range of 760-505 cm⁻¹. researchgate.net

The table below lists some expected characteristic vibrational frequencies for 3-Chloro-benzimidic acid ethyl ester based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (aromatic) stretch | 3100 - 3000 |

| C-H (aliphatic) stretch | 3000 - 2850 |

| C=N stretch | 1690 - 1640 |

| C=C (aromatic) stretch | 1600 - 1450 |

| C-O stretch | 1300 - 1000 |

| C-Cl stretch | 760 - 505 |

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Characterization of Transition States and Activation Barriers

By mapping the potential energy surface of a reaction, computational methods can locate the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, a critical factor in determining the reaction rate. For reactions involving 3-Chloro-benzimidic acid ethyl ester, such as hydrolysis or nucleophilic substitution, modeling the transition states would provide a detailed understanding of the reaction mechanism at a molecular level.

Conformation Analysis and Conformational Landscapes

Conformational analysis of 3-chloro-benzimidic acid ethyl ester involves the exploration of its potential energy surface to identify stable conformers and the energy barriers between them. This analysis is fundamental to understanding the molecule's flexibility and the preferred spatial arrangements of its atoms.

The conformational landscape is primarily dictated by the rotation around several key single bonds, such as the C-O and C-N bonds of the imidate group and the bond connecting the imidate group to the chlorophenyl ring. The presence of the ethyl group and the chlorine atom introduces steric and electronic factors that influence the stability of different conformations.

Theoretical calculations, such as density functional theory (DFT), are employed to map the potential energy surface as a function of specific dihedral angles. By systematically rotating these bonds and calculating the corresponding energy, a conformational landscape can be constructed. From this landscape, low-energy conformers, representing the most probable shapes of the molecule, can be identified.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(ring)-C(=N)-O-C(ethyl) | Defines the orientation of the ethyl group relative to the imidate plane. | Steric hindrance between the ethyl group and the imino group or the phenyl ring can lead to distinct energy minima. |

| N=C-C(ring)-C(ring) | Describes the rotation of the chlorophenyl ring relative to the imidate group. | Electronic effects (conjugation) and steric interactions with the imidate group will favor specific planar or near-planar arrangements. |

Due to the lack of specific experimental or extensive computational studies in publicly accessible literature for 3-Chloro-benzimidic acid ethyl ester, a detailed potential energy surface and a comprehensive list of stable conformers with their relative energies cannot be provided at this time. However, the methodologies described are standard approaches that would be used in such a computational investigation.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of 3-chloro-benzimidic acid ethyl ester in various environments, such as in a solvent or in the solid state. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

By analyzing this trajectory, a wealth of information about the molecule's dynamics can be obtained. This includes the flexibility of the molecule, the time scales of conformational transitions, and the nature of intermolecular interactions. For instance, MD simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding or van der Waals forces.

In a simulation of 3-chloro-benzimidic acid ethyl ester in a polar solvent, one would expect to observe the formation of hydrogen bonds between the imino group (N-H) and the solvent molecules. The simulations would also capture the hydrophobic interactions between the chlorophenyl and ethyl groups and nonpolar solvent molecules.

Typical Parameters from Molecular Dynamics Simulations:

| Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Provides insight into the structural stability and conformational changes over time. |

| Radial Distribution Function (RDF) | Characterizes the probability of finding other atoms or molecules at a certain distance from a specific atom in the solute, revealing details about solvation shells and intermolecular packing. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between the molecule and its environment. |

Future Directions and Emerging Research Avenues for 3 Chloro Benzimidic Acid Ethyl Ester

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional methods for imidate synthesis, such as the Pinner reaction, often require harsh conditions. rroij.com Future research will likely focus on developing greener and more efficient synthetic routes to 3-Chloro-benzimidic acid ethyl ester. Drawing inspiration from recent advances in the synthesis of benzimidazole (B57391) and imidazole (B134444) derivatives, several promising strategies can be envisioned. arabjchem.orgrsc.org

One key area of development will be the use of novel catalytic systems. For instance, the application of eco-friendly deep eutectic solvents (DES) has shown success in the synthesis of benzimidazoles and could be adapted for imidate synthesis. arabjchem.org The development of metal-catalyzed cross-coupling reactions could also provide new pathways to functionalized benzimidates with high selectivity.

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of reaction parameters (temperature, time, power) for 3-Chloro-benzimidic acid ethyl ester synthesis. |

| Catalysis with Nanoparticles | High catalytic activity, recyclability of catalysts, mild reaction conditions. | Development of specific nanocatalysts (e.g., copper, cobalt) for imidate formation. researchgate.net |

| Enzymatic Synthesis | High selectivity, mild and environmentally friendly conditions. | Screening and engineering of enzymes for the biocatalytic synthesis of imidates. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Design of suitable photoredox catalysts for the synthesis of halogenated benzimidates. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of imidates is characterized by the presence of both electrophilic and nucleophilic centers, making them versatile intermediates in organic synthesis. rsc.org Future research on 3-Chloro-benzimidic acid ethyl ester will likely uncover new reaction pathways and transformations, leading to a diverse range of valuable molecules.

The presence of the chlorine atom on the benzene (B151609) ring offers a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents. This could lead to the synthesis of novel libraries of compounds with potential applications in medicinal chemistry. nih.gov Additionally, the imidate moiety itself can participate in various cycloaddition and rearrangement reactions to form complex heterocyclic systems. rroij.com

Investigations into the radical reactivity of 3-Chloro-benzimidic acid ethyl ester could also open up new avenues. Recent studies on thioimidates have demonstrated their potential in radical-mediated polymerizations, suggesting that similar reactivity could be explored for oxygen-containing imidates. iastate.edu

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and scalability. springerprofessional.desci-hub.se The integration of the synthesis of 3-Chloro-benzimidic acid ethyl ester into flow chemistry platforms is a logical next step. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. durham.ac.uk This is particularly relevant for reactions that are exothermic or involve hazardous reagents.

Furthermore, the incorporation of this compound into automated synthesis platforms can significantly accelerate the discovery of new molecules. nih.govresearchgate.netnih.govoxfordglobal.com These platforms, often coupled with artificial intelligence and machine learning, can rapidly screen reaction conditions and synthesize libraries of derivatives for high-throughput screening in drug discovery and materials science. nih.gov The benefits of integrating the synthesis of this compound into such platforms are summarized below.

| Technology | Key Benefits | Potential Impact |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, potential for multi-step synthesis. springerprofessional.desci-hub.se | Enables the safe and efficient large-scale production of 3-Chloro-benzimidic acid ethyl ester and its derivatives. |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions. nih.govresearchgate.net | Accelerates the discovery of new materials and drug candidates based on the 3-Chloro-benzimidic acid ethyl ester scaffold. |

| Machine Learning Integration | Predictive modeling for reaction outcomes, optimization of synthetic routes. oxfordglobal.com | Reduces the experimental effort required for developing new synthetic methods and applications. |

Advanced Applications in Materials Science and Polymer Chemistry (e.g., as a monomer or cross-linking agent)

The unique structure of 3-Chloro-benzimidic acid ethyl ester suggests its potential as a valuable building block in materials science and polymer chemistry. The imidate functional group can be incorporated into polymer backbones or used as a pendant group to impart specific properties. elsevierpure.com

As a monomer, 3-Chloro-benzimidic acid ethyl ester could be used in polymerization reactions to create novel polymers with tailored thermal and mechanical properties. The presence of the chloro-substituent provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's characteristics. Research into polymers containing imidazole and benzimidazole moieties has shown their potential in applications such as anion exchange membranes and as antimicrobial agents, suggesting similar avenues for imidate-containing polymers. researchgate.netnih.gov

Furthermore, the bifunctional nature of imidates makes them potential candidates for use as cross-linking agents. Cross-linking is a crucial process for improving the mechanical strength and thermal stability of polymers. tandfonline.com The development of imidate-based cross-linkers could offer new possibilities for creating advanced polymer networks for various applications.

| Application Area | Potential Role of 3-Chloro-benzimidic acid ethyl ester | Desired Properties of Resulting Material |

| Monomer for Polymer Synthesis | Building block for novel polymers via step-growth or ring-opening polymerization. libretexts.org | Enhanced thermal stability, specific mechanical properties, post-polymerization functionalization capability. |

| Cross-linking Agent | Forms covalent bonds between polymer chains to create a network structure. | Improved mechanical strength, solvent resistance, and thermal stability. |

| Functional Additive | Modifies the surface properties or bulk characteristics of existing polymers. | Enhanced adhesion, altered hydrophilicity/hydrophobicity, introduction of reactive sites. |

Q & A

Q. What are the common synthetic routes for 3-Chloro-benzimidic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 3-chloro-benzimidic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include:

- Temperature control : Maintain 60–80°C to accelerate esterification while minimizing side reactions.

- Solvent selection : Use anhydrous ethanol to shift equilibrium toward ester formation.

- Catalyst loading : Optimize acid catalyst concentration (e.g., 0.1–1 M H₂SO₄) to balance reaction rate and byproduct formation.

Purification is achieved via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor purity using TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 3-Chloro-benzimidic acid ethyl ester, and what key spectral features should researchers look for?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the ethyl ester triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂). The aromatic protons (3-chloro-substituted) appear as a multiplet (δ 7.2–8.0 ppm).

- ¹³C NMR : Confirm the ester carbonyl signal at δ ~168 ppm and the chloro-substituted aromatic carbons.

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1240 cm⁻¹).

- GC-MS : Verify molecular ion peaks (e.g., [M]⁺ at m/z 199) and fragmentation patterns .

Q. What are the recommended storage conditions and handling precautions for 3-Chloro-benzimidic acid ethyl ester to ensure compound stability and researcher safety?

Methodological Answer:

- Storage : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation.

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact due to potential irritancy.

- Waste disposal : Collect in halogenated waste containers and incinerate via certified facilities .

Advanced Questions

Q. How does the electronic effect of the chloro substituent influence the reactivity of 3-Chloro-benzimidic acid ethyl ester in nucleophilic substitution reactions?